molecular formula C15H18N2O B2502263 N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide CAS No. 1385411-75-5

N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide

Cat. No.: B2502263
CAS No.: 1385411-75-5
M. Wt: 242.322
InChI Key: DMGBLBJDFICGIF-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide is an organic compound that features a cyanomethyl group attached to a phenyl-substituted cyclohexane carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide typically involves the reaction of 4-phenylcyclohexanone with cyanomethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyanomethyl group can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyanomethyl)-2-chloroisonicotinamide
  • N-(Cyanomethyl)-2,3-dimethylpyridinium salts
  • N-(Cyanomethyl)-1-phenylisoquinolinium salts

Uniqueness

N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide is unique due to its specific structural features, such as the phenyl-substituted cyclohexane ring and the cyanomethyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-(cyanomethyl)-4-phenylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c16-10-11-17-15(18)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-5,13-14H,6-9,11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGBLBJDFICGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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